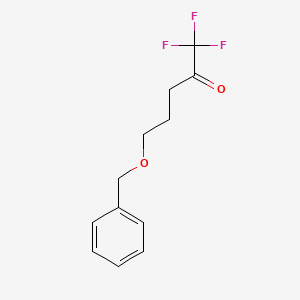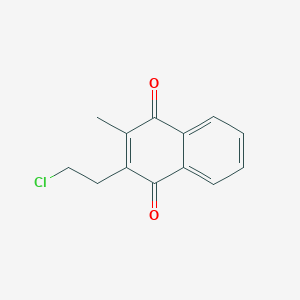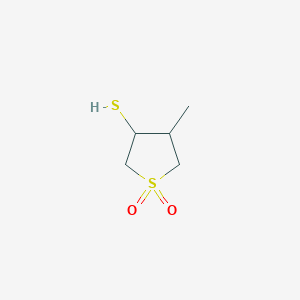
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is an organic compound with the molecular formula C12H13F3O2 It is a derivative of pentanone, where the hydrogen atoms at the first carbon are replaced by trifluoromethyl groups, and the fifth carbon is substituted with a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- typically involves the reaction of 1-chloro-4-methoxybutane with magnesium chips to form 4-methoxybutyl magnesium chloride. This intermediate then reacts with 4-trifluoromethylbenzonitrile to produce the desired compound. The reaction conditions include refluxing in tetrahydrofuran (THF) and subsequent acidification and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The trifluoromethyl and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylmethoxy group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a ketone.
1,1,1-Trifluoro-2,4-pentanedione: Contains two carbonyl groups and is used in different chemical applications.
1,1,1-Trifluoro-2-butanone: A simpler structure with fewer functional groups.
Uniqueness
2-Pentanone, 1,1,1-trifluoro-5-(phenylmethoxy)- is unique due to the combination of its trifluoromethyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
129781-11-9 |
|---|---|
Molekularformel |
C12H13F3O2 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
1,1,1-trifluoro-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)7-4-8-17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI-Schlüssel |
PKYLRTIGQJNNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)





![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
